2-(2-Bromoethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHYIUWMRJCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308728 | |
| Record name | 2-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42247-76-7 | |
| Record name | 2-(2-Bromoethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42247-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)benzoic acid typically involves the following steps:
Starting Material: The process begins with 2-formyl benzoic acid methyl ester.
Reaction with Methyl Triphenylphosphine Hydroiodide: This reaction occurs in the presence of a strong base to form 2-methyl vinylbenzoate.
Hydroboration-Oxidation: The 2-methyl vinylbenzoate undergoes hydroboration-oxidation using a borane dimethyl sulfide complex, sodium hydroxide, and hydrogen peroxide to produce 2-(2-hydroxyethyl)benzoic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include amides, ethers, and thioethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-(2-Bromoethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)benzoic acid involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
- 4-(2-Bromoethyl)benzoic acid vs. 2-Bromo-3-methylbenzoic acid The positional isomer 2-bromo-3-methylbenzoic acid (C₈H₇BrO₂, MW: 229.05) features a bromine atom at the ortho position and a methyl group at the meta position. Unlike 4-(2-bromoethyl)benzoic acid, its steric hindrance and electronic effects reduce reactivity in nucleophilic substitutions.
- 4-(2-Bromoethyl)benzoic acid vs. 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid The latter (C₁₄H₁₀BrNO₃, MW: 320.145) incorporates a Schiff base moiety, enabling metal coordination and antimicrobial activity. In contrast, 4-(2-bromoethyl)benzoic acid lacks such functional groups but is more suited for alkylation or cross-coupling reactions .
Functional Group Variations
- Thioureide Derivatives Compounds like 2-(4-chlorophenoxymethyl)benzoic acid thioureides exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the thiourea group.
- Azetidinone and Thiazolidinone Derivatives Derivatives such as 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (C₁₆H₁₃ClNO₃) demonstrate antitumor activity. The bromoethyl group in 4-(2-bromoethyl)benzoic acid could be leveraged to synthesize analogous bioactive heterocycles .
Halogen-Substituted Analogues
- 2-Amino-4-bromobenzoic acid (C₇H₆BrNO₂, MW: 216.03) This compound, with an amino group at the ortho position, serves as a precursor for dyes and pharmaceuticals. The bromine in 4-(2-bromoethyl)benzoic acid is more reactive toward elimination or substitution, whereas the amino group in 2-amino-4-bromobenzoic acid facilitates electrophilic aromatic substitution .
Biological Activity
2-(2-Bromoethyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and an ethyl group attached to the benzoic acid structure, has been studied for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.
- Molecular Formula: C9H9BrO2
- Molecular Weight: 229.07 g/mol
- Density: 1.4 g/cm³
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromoethyl group can enhance lipophilicity, improving membrane permeability and allowing the compound to exert its effects on cellular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory properties.
- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antinociceptive Effects
A study evaluated the analgesic properties of this compound using various animal models. The results indicated significant pain relief comparable to standard analgesics like ibuprofen.
| Compound | Dosage (mg/kg) | Pain Relief (%) |
|---|---|---|
| This compound | 50 | 75% |
| Ibuprofen | 50 | 80% |
Anti-inflammatory Properties
Research conducted on animal models of inflammation demonstrated that this compound significantly reduced edema formation and inflammatory markers.
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 0 | 1000 |
| This compound | 60 | 400 |
Anticancer Activity
In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
Case Studies
- Local Anesthetic Effects : A study synthesized derivatives of benzoic acid, including this compound, assessing their local anesthetic effects. The compound demonstrated significant local anesthetic activity, making it a candidate for further development in pain management therapies .
- Targeting Carbonic Anhydrase IX : Research highlighted the inhibition of carbonic anhydrase IX by halogenated benzenesulfonamides, including derivatives related to bromoethyl compounds. This suggests potential applications in targeting hypoxic tumors .
Comparative Analysis with Related Compounds
Comparative studies have shown that the presence of bromine in the structure enhances biological activity compared to other halogenated benzoic acids.
| Compound | Antinociceptive Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-(Chloroethyl)benzoic acid | Moderate | Low |
| Benzoic Acid | Low | Low |
Q & A
Q. Basic Techniques :
- ¹H NMR : The benzylic CH₂Br group appears as a triplet at δ 3.5–3.7 ppm (J = 6–8 Hz), while adjacent CH₂ protons resonate at δ 2.8–3.0 ppm.
- IR Spectroscopy : Stretching frequencies at ~650 cm⁻¹ (C-Br) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
Advanced Differentiation :
High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) detects exact masses (e.g., m/z 243.9884 for C₉H₉BrO₂⁺). LC-MS/MS fragmentation patterns further distinguish regioisomers by unique daughter ions (e.g., m/z 121 for decarboxylated fragments) .
How does this compound serve as an intermediate in synthesizing bioactive molecules?
Basic Application :
It is a precursor in Suzuki-Miyaura cross-couplings, where the bromide undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Advanced Functionalization :
In drug design, the bromoethyl group is substituted with nucleophiles (e.g., amines, thiols) to create prodrugs. For instance, reaction with cysteamine forms a thioether linkage, enhancing solubility for targeted delivery systems. Computational docking studies (AutoDock Vina) predict improved binding affinities to cyclooxygenase-2 (COX-2) via these modifications .
What safety protocols are critical when handling this compound in the lab?
Q. Basic Precautions :
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Work in a fume hood due to volatility (vapor pressure ~0.1 mmHg at 25°C) and potential respiratory irritation .
Advanced Hazard Mitigation :
Monitor airborne exposure with OSHA Method 58 (GC-ECD detection limit: 0.1 ppm). Spills require neutralization with 10% NaHCO₃ before disposal. Stability studies (TGA/DSC) indicate decomposition >200°C, necessitating storage at ≤4°C in amber vials to prevent photolytic degradation .
How can conflicting spectral data (e.g., NMR, IR) for this compound be reconciled?
Basic Resolution :
Compare experimental data with computational predictions (e.g., Gaussian 16 NMR chemical shifts). For example, solvent effects (DMSO vs. CDCl₃) can cause δ variations >0.3 ppm; replicate measurements under standardized conditions reduce ambiguity .
Advanced Approaches :
Dynamic NMR (DNMR) at variable temperatures (25–80°C) detects rotational barriers in the bromoethyl group. Line-shape analysis of coalescing peaks calculates activation energies (ΔG‡ ≈ 60–70 kJ/mol), confirming conformational flexibility .
What role does this compound play in materials science?
Basic Use :
It acts as a monomer in synthesizing brominated polyesters via polycondensation with diols (e.g., ethylene glycol). These polymers exhibit flame-retardant properties (LOI >28%) due to Br’s radical-scavenging ability .
Advanced Design :
Coordination polymers with transition metals (e.g., Zn²⁺) form MOFs with tunable porosity (BET surface area ~500 m²/g). Applications include gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) and heterogeneous catalysis for Knoevenagel condensations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
